4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. Quinoline derivatives are significant due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by sulfonation and carboxylation reactions. The reaction conditions often include the use of catalysts such as molecular iodine in ethanol or silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including 4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid, often employ green chemistry principles. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride.
Substitution: Common substitution reactions involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular respiration.
Medicine: Explored for its antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as dehydrogenase enzymes. It inhibits these enzymes, thereby affecting cellular respiration and metabolic pathways. This inhibition can lead to the suppression of microbial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-substituted-4-hydroxyquinoline-3-carboxylic acids: These compounds also exhibit enzyme inhibitory activities and are used in similar biological applications.
Quinoline-4-carboxylic acids: Known for their broad-spectrum antimicrobial properties.
Uniqueness
4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid is unique due to its sulfonamide group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its potent biological activities .
Eigenschaften
CAS-Nummer |
63463-31-0 |
---|---|
Molekularformel |
C10H8N2O5S |
Molekulargewicht |
268.25 g/mol |
IUPAC-Name |
4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5S/c11-18(16,17)5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)(H2,11,16,17) |
InChI-Schlüssel |
JOIHURFQPHXDFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.